Humanes rekombinantes Insulin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Insulin rekombinant: ist eine synthetische Form von humanem Insulin, die mit Hilfe der rekombinanten DNA-Technologie hergestellt wird. Diese Technologie ermöglicht die Insertion des menschlichen Insulin-Gens in das genetische Material eines gängigen Bakteriums, wodurch das Bakterium menschliches Insulin produzieren kann . Insulin rekombinant ist identisch mit dem Insulin, das von der Bauchspeicheldrüse auf natürliche Weise produziert wird, und wird zur Kontrolle des Blutzuckerspiegels bei Personen mit Diabetes mellitus verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Insulin rekombinant umfasst mehrere wichtige Schritte:

Genseinsetzung: Das menschliche Insulin-Gen wird in ein Plasmid eingebracht, das dann in ein Bakterium wie Escherichia coli eingeführt wird.

Fermentation: Die rekombinanten Bakterien werden in großen Fermentationsbehältern kultiviert, wo sie Proinsulin produzieren.

Proinsulin-Gewinnung: Proinsulin wird aus Einschlusskörpern innerhalb der Bakterien gewonnen.

Solubilisierung und Spaltung: Die Einschlusskörper werden solubilisiert und Proinsulin wird zu Insulin gespalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Insulin rekombinant erfolgt in der Regel in großtechnischen Fermentationsprozessen unter Verwendung gentechnisch veränderter Escherichia coli oder Hefezellen. Der Prozess umfasst:

Wissenschaftliche Forschungsanwendungen

Chemie: Insulin rekombinant dient als Modellprotein für die Untersuchung von Protein-Faltung, Disulfidbrücken-Bildung und rekombinanten Protein-Produktionstechniken .

Biologie: In der biologischen Forschung wird Insulin rekombinant verwendet, um Insulin-Signalwege, Glukose-Stoffwechsel und die Regulation des Blutzuckerspiegels zu untersuchen .

Medizin: Die wichtigste Anwendung von Insulin rekombinant liegt in der Behandlung von Diabetes mellitus. Es wird zur Kontrolle des Blutzuckerspiegels bei Personen mit Typ-1- und Typ-2-Diabetes verwendet . Insulin-Analoga, die modifizierte Formen von Insulin rekombinant sind, wurden entwickelt, um unterschiedliche pharmakokinetische Profile für eine bessere Blutzuckerkontrolle zu erreichen .

Industrie: In der pharmazeutischen Industrie wird Insulin rekombinant in großem Maßstab hergestellt, um die weltweite Nachfrage nach Insulintherapie zu decken .

Wirkmechanismus

Insulin rekombinant übt seine Wirkungen aus, indem es an Insulinrezeptoren auf der Oberfläche von Zielzellen wie Leber-, Muskel- und Fettzellen bindet . Diese Bindung aktiviert den Insulinrezeptor, der eine Kaskade von intrazellulären Signalwegen auslöst, die die Glukoseaufnahme, Glykogensynthese und die Hemmung der Glukoneogenese fördern . Zu den wichtigsten molekularen Zielstrukturen gehören der Insulinrezeptor und nachgeschaltete Signalmoleküle wie Insulinrezeptor-Substrat (IRS)-Proteine und Phosphoinositid-3-Kinase (PI3K) .

Wirkmechanismus

Target of Action

Recombinant insulin human, also known as regular insulin, is a short-acting form of insulin used for the treatment of hyperglycemia caused by Type 1 and Type 2 Diabetes . It is produced by recombinant DNA technology and is identical to endogenously produced insulin . The primary targets of insulin are the liver, fat cells, and skeletal muscle . Insulin is a peptide hormone produced by beta cells of the pancreas that promotes glucose metabolism .

Mode of Action

Insulin binds with specific receptors on the outer membrane of target cells, which causes metabolic processes to take place within those cells . Insulin is released from the pancreas following a meal to promote the uptake of glucose from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . Absorption of glucose into cells allows for its transformation into glycogen or fat for storage . Insulin also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis among many other functions .

Biochemical Pathways

The biochemical pathways affected by insulin involve the uptake of glucose by cells and its transformation into glycogen or fat for storage . Insulin also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis . These processes are crucial for maintaining glucose homeostasis in the body.

Pharmacokinetics

The pharmacokinetics of insulin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, insulin is absorbed into the bloodstream and distributed to various tissues, primarily muscle and fat, where it imparts a variety of biochemical processes . The metabolism and excretion of insulin are complex processes involving the liver and kidneys .

Result of Action

The result of insulin’s action is the regulation of glucose metabolism. By promoting the uptake of glucose from the blood into internal organs and tissues, insulin helps to lower blood glucose levels . This is crucial in the management of diabetes mellitus, a condition characterized by high blood glucose levels .

Action Environment

The action of insulin can be influenced by various environmental factors. For instance, the production of recombinant insulin in E. coli requires a massive investment in bioreactors . Moreover, the efficacy and stability of insulin can be affected by factors such as temperature and pH . Therefore, careful control of the production environment is necessary to ensure the quality and effectiveness of recombinant insulin.

Biochemische Analyse

Biochemical Properties

Recombinant Insulin Human plays a crucial role in biochemical reactions. It interacts with the insulin receptor, a protein on the surface of cells . Upon binding, it triggers a series of reactions within the cell that allows glucose to be taken up from the bloodstream .

Cellular Effects

Recombinant Insulin Human has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the uptake of glucose in muscle and fat cells and inhibits the production of glucose in the liver .

Molecular Mechanism

The mechanism of action of Recombinant Insulin Human involves binding to the insulin receptor on the cell surface . This binding activates the receptor, leading to its autophosphorylation . This, in turn, triggers a cascade of intracellular events, including the translocation of glucose transporters to the cell membrane and the uptake of glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Recombinant Insulin Human can change over time. Studies have shown that it remains stable under various conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Recombinant Insulin Human can vary with different dosages in animal models. While low doses can effectively lower blood glucose levels, high doses may lead to hypoglycemia, a condition characterized by abnormally low blood glucose levels .

Metabolic Pathways

Recombinant Insulin Human is involved in several metabolic pathways. It interacts with enzymes and cofactors in the glycolysis pathway, the tricarboxylic acid cycle, and the pentose phosphate pathway . It can also affect metabolic flux and metabolite levels .

Transport and Distribution

Recombinant Insulin Human is transported and distributed within cells and tissues through various mechanisms. It can bind to insulin receptors on the cell surface, which can trigger its internalization and subsequent distribution within the cell .

Subcellular Localization

The subcellular localization of Recombinant Insulin Human can affect its activity or function. Once inside the cell, it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of insulin recombinant involves several key steps:

Gene Insertion: The human insulin gene is inserted into a plasmid, which is then introduced into a bacterium such as Escherichia coli.

Fermentation: The recombinant bacteria are cultured in large fermentation tanks, where they produce proinsulin.

Proinsulin Recovery: Proinsulin is recovered from inclusion bodies within the bacteria.

Solubilization and Cleavage: The inclusion bodies are solubilized, and proinsulin is cleaved to form insulin.

Purification: The insulin is purified using chromatography and other techniques to ensure its purity and efficacy.

Industrial Production Methods: Industrial production of insulin recombinant typically involves large-scale fermentation processes using genetically modified Escherichia coli or yeast cells. The process includes:

Fermentation: Large bioreactors are used to culture the recombinant microorganisms.

Harvesting: The cells are harvested, and the proinsulin is extracted.

Purification: The proinsulin undergoes several purification steps, including chromatography, to remove impurities.

Formulation: The purified insulin is formulated into a stable, injectable form.

Analyse Chemischer Reaktionen

Reaktionstypen: Insulin rekombinant unterliegt während seiner Synthese und Reinigung mehreren chemischen Reaktionen:

Reduktion: Reduktionsreaktionen werden verwendet, um falsche Disulfidbrücken während des Umfaltungsprozesses zu lösen.

Spaltung: Die enzymatische Spaltung von Proinsulin zu Insulin beinhaltet spezifische proteolytische Enzyme.

Häufige Reagenzien und Bedingungen:

Oxidative Sulfitolyse: Wird verwendet, um Einschlusskörper zu solubilisieren und die Bildung korrekter Disulfidbrücken zu erleichtern.

Cyanbromid: Wird zur Spaltung von Proinsulin verwendet.

Chromatographie-Puffer: Verschiedene Puffer werden während des Reinigungsprozesses verwendet, um die Stabilität und Aktivität von Insulin zu erhalten.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Insulin rekombinant, das in Struktur und Funktion mit humanem Insulin identisch ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Insulin Aspart: Ein weiteres schnell wirkendes Insulin-Analogon mit einer einzigen Aminosäure-Substitution zur Verbesserung der Absorption.

Insulin Glargine: Ein lang wirkendes Insulin-Analogon, das für eine gleichmäßige Freisetzung von Insulin über 24 Stunden ausgelegt ist.

Einzigartigkeit: Insulin rekombinant ist insofern einzigartig, als es mit humanem Insulin identisch ist, was es bei Patienten hochwirksam und gut verträglich macht. Im Gegensatz zu Insulin-Analoga, die modifizierte Strukturen aufweisen, um ihre pharmakokinetischen Eigenschaften zu verändern, ahmt Insulin rekombinant das natürliche Insulin nach, das von der Bauchspeicheldrüse produziert wird .

Eigenschaften

CAS-Nummer |

11061-68-0 |

|---|---|

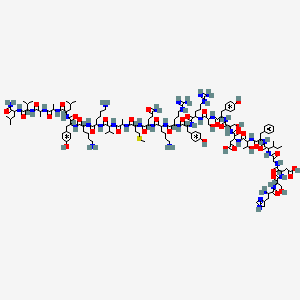

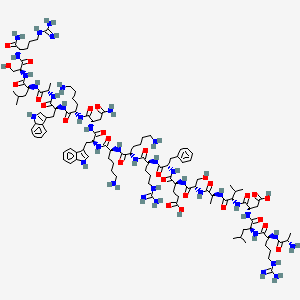

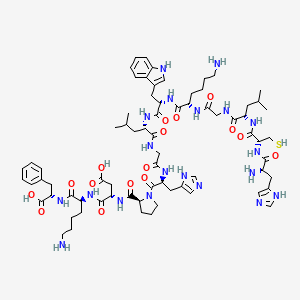

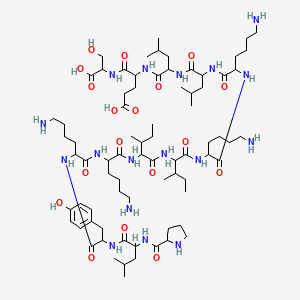

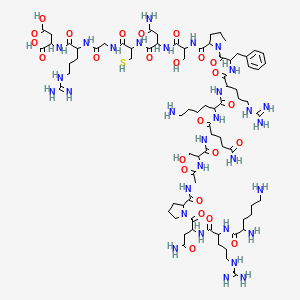

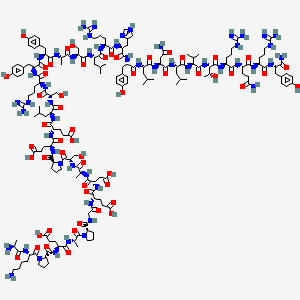

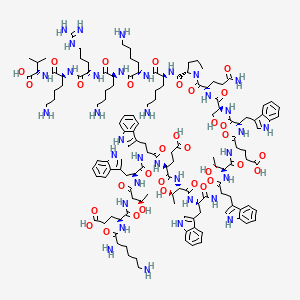

Molekularformel |

C257H383N65O77S6 |

Molekulargewicht |

5808 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |

InChI-Schlüssel |

PBGKTOXHQIOBKM-FHFVDXKLSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

Kanonische SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)